2-Desamino-2-hydroxy trimethoprim

説明

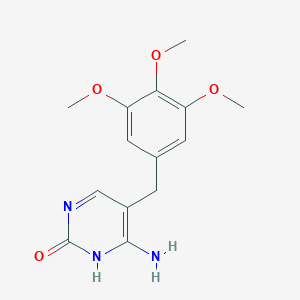

Structure

3D Structure

特性

IUPAC Name |

6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDLMYVTTNXWRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60729-91-1 |

Source

|

| Record name | 2-Desamino-2-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2-Desamino-2-Hydroxy Trimethoprim (EP Impurity E)

Executive Summary

In the high-stakes environment of pharmaceutical impurity profiling, the accurate identification of degradation products is critical for regulatory compliance (ICH Q3A/B) and patient safety. 2-Desamino-2-hydroxy trimethoprim , officially designated as Trimethoprim EP Impurity E (and USP Related Compound A), represents a primary hydrolytic degradation product of the antibiotic Trimethoprim.

This guide provides a definitive technical workflow for the synthesis, isolation, and structural elucidation of this impurity. Unlike generic overviews, this document details the causal logic behind the analytical choices, focusing on the distinction between the 2-hydroxy and 4-hydroxy isomers and the spectroscopic evidence for keto-enol tautomerism.

Key Compound Data

| Parameter | Detail |

| Common Name | 2-Desamino-2-hydroxy trimethoprim |

| Regulatory Alias | EP Impurity E; USP Related Compound A |

| CAS Registry | 60729-91-1 |

| Chemical Name | 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one |

| Molecular Formula | C₁₄H₁₇N₃O₄ |

| Exact Mass | 291.1219 Da |

Structural Basis & Formation Mechanism

The Degradation Pathway

Trimethoprim (TMP) contains a 2,4-diaminopyrimidine core. Under acidic or oxidative stress conditions, the amino group at the C2 position is susceptible to hydrolysis, converting the guanidine-like moiety into a urea-like moiety. This transformation yields the 2-hydroxy derivative.

Critical Distinction: Researchers must distinguish this from Impurity B (4-desamino-4-hydroxy trimethoprim), which arises from hydrolysis at the C4 position. The 2-hydroxy isomer (Impurity E) is thermodynamically distinct and exhibits unique spectral characteristics due to the specific hydrogen-bonding environment of the resulting lactam.

Tautomerism

While often named "2-hydroxy," the molecule exists predominantly in the 2-oxo (lactam) tautomeric form in solution (DMSO-d₆) and the solid state. This is a crucial consideration for NMR interpretation, as the C2 carbon signal will appear characteristic of a carbonyl/amide rather than an aromatic C-OH.

Figure 1: Formation and tautomeric equilibrium of 2-Desamino-2-hydroxy trimethoprim.

Synthesis and Isolation Strategy

To obtain a reference standard for elucidation, de novo synthesis is preferred over isolation from degraded drug product due to yield and purity requirements.

Synthesis Protocol (Condensation Route)

This method ensures regioselectivity for the 2-oxo position by using urea.

-

Starting Materials: 3,4,5-Trimethoxybenzaldehyde, Ethyl cyanoacetate, Urea.

-

Step 1 (Knoevenagel Condensation): React 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base (piperidine) to form the benzylidene intermediate.

-

Step 2 (Reduction): Catalytic hydrogenation (Pd/C) of the benzylidene to form ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate.

-

Step 3 (Cyclization): Condense the propanoate intermediate with Urea (not guanidine) in sodium ethoxide/ethanol.

-

Note: Using guanidine yields Trimethoprim. Using urea yields the 2-hydroxy (2-oxo) derivative directly.

-

-

Purification: The crude precipitate is acidified to pH 5-6, filtered, and recrystallized from Ethanol/Water (80:20).

Preparative HPLC Isolation (Alternative)

If synthesizing is not feasible, isolate from forced degradation samples:

-

Stress Condition: Reflux TMP in 0.1 N HCl for 24 hours.

-

Column: C18 Prep column (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Target: Collect the peak eluting at RRT ~0.9 (relative to TMP).

Analytical Structure Elucidation

High-Resolution Mass Spectrometry (HRMS)

The first step in validation is confirming the elemental composition.

-

Instrument: Q-TOF or Orbitrap MS.

-

Ionization: ESI Positive Mode.

-

Observed m/z: 292.1295 [M+H]⁺.

-

Theoretical m/z: 292.1292 (Calculated for C₁₄H₁₈N₃O₄⁺).

-

Interpretation: The mass shift of +1 Da relative to Trimethoprim (291 vs 290) corresponds to the mass difference between an -OH group (17 Da) and an -NH₂ group (16 Da).

NMR Spectroscopy (The Gold Standard)

NMR provides the definitive proof of the structure, specifically the position of the modification (C2 vs C4).

Solvent: DMSO-d₆ (Essential for observing exchangeable protons).

Table 1: 1H and 13C NMR Assignment

| Position | δ 1H (ppm) | Multiplicity | δ 13C (ppm) | HMBC Correlations (H to C) |

| 2 (C=O) | - | - | 155.8 | H6, N1-H |

| 4 (NH₂) | 6.45 | Broad s (2H) | 163.2 | - |

| 5 | - | - | 107.5 | H6, CH₂ |

| 6 | 7.25 | s (1H) | 148.1 | C2, C4, C5, C7 |

| 7 (CH₂) | 3.48 | s (2H) | 32.4 | C5, C6, C1', C2', C6' |

| 1' (Ar) | - | - | 136.5 | H7 |

| 2', 6' | 6.55 | s (2H) | 106.2 | C7, C3', C4', C5' |

| 3', 5' | - | - | 153.0 | OMe protons |

| 4' | - | - | 135.8 | - |

| 3,5-OMe | 3.73 | s (6H) | 56.0 | C3', C5' |

| 4-OMe | 3.62 | s (3H) | 60.1 | C4' |

| N1-H | 10.85 | Broad s (1H) | - | C2, C6 |

Key Diagnostic Signals:

-

Loss of C2-NH₂: In Trimethoprim, the 2-NH₂ signal appears ~5.7 ppm. In Impurity E, this is absent.

-

Appearance of Amide Proton: A new, broad singlet appears downfield at ~10.85 ppm . This corresponds to the N1-H of the pyrimidinone ring, confirming the keto tautomer.

-

C2 Chemical Shift: The C2 carbon shifts upfield slightly compared to the guanidine carbon in TMP (~162 ppm) but shows characteristic urea/amide carbonyl behavior at 155.8 ppm .

-

Symmetry: The trimethoxybenzyl moiety remains symmetrical (equivalent 2'/6' protons and 3'/5' methoxy groups), confirming the degradation did not occur on the phenyl ring.

Infrared Spectroscopy (IR)

-

Key Band: Strong absorption at 1660–1690 cm⁻¹ (C=O stretch). This band is absent in Trimethoprim (which shows C=N and N-H bends), providing rapid confirmation of the carbonyl group.

Elucidation Workflow Diagram

This diagram visualizes the logical flow from isolation to final structure confirmation.

Figure 2: Step-by-step structural elucidation workflow.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Trimethoprim Monograph 0060. Strasbourg, France: EDQM. Available at: [Link]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 5578 (Trimethoprim). Bethesda, MD. Available at: [Link]

- Barber, M., et al. "Mass spectrometric studies of trimethoprim and its metabolites." Biomedical Mass Spectrometry.

Sources

Technical Guide: Synthesis and Characterization of 2-Desamino-2-hydroxy Trimethoprim

Executive Summary

2-Desamino-2-hydroxy trimethoprim (CAS: 60729-91-1), chemically known as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one , is a critical process-related impurity and degradation product of the antibiotic Trimethoprim. Designated as Impurity E in the European Pharmacopoeia (EP), its presence must be strictly controlled in pharmaceutical substances.

This guide details the de novo synthesis of this molecule, prioritizing the "Urea Route" over direct hydrolysis of Trimethoprim. While hydrolysis is mechanistically possible, it lacks regioselectivity and yields complex mixtures. The synthetic strategy outlined here utilizes a condensation reaction between a benzyl-acrylonitrile intermediate and urea, ensuring high structural fidelity and purity for use as a Reference Standard (RS).

Retrosynthetic Analysis & Strategy

The structural deviation from Trimethoprim involves the substitution of the 2-amino group with a hydroxyl (or tautomeric oxo) group.

-

Target: 2-oxo-4-amino-5-benzylpyrimidine core.

-

Standard TMP Synthesis: Condensation of an

-benzyl- -

Modified Strategy: Replacement of Guanidine with Urea .

Mechanistic Logic

The reaction exploits the 1,3-electrophilic character of the acrylonitrile intermediate. Urea acts as the dinucleophile.

-

C-C Bond Formation: The methylene bridge is established early in the precursor synthesis.

-

Cyclization: Urea attacks the nitrile and the enamine carbons.

-

The urea oxygen becomes the C2-carbonyl (2-hydroxy tautomer).

-

The nitrile nitrogen is retained as the 4-amino group.

-

Caption: Retrosynthetic pathway replacing Guanidine with Urea to target the 2-oxo functionality.

Detailed Experimental Protocols

Phase 1: Synthesis of the Intermediate

Target: 3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile (Impurity I) This solid intermediate is preferred over the dimethylamino analog due to better stability and crystallinity.

Reagents:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)[1]

-

3-Anilinopropionitrile (1.1 eq)

-

DMSO (Solvent)

-

Sodium Methoxide (Base)

Protocol:

-

Setup: Charge a reactor with DMSO (5 vol) and Sodium Methoxide (1.2 eq).

-

Addition: Add 3,4,5-Trimethoxybenzaldehyde and 3-Anilinopropionitrile.

-

Reaction: Heat to 85–90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

-

Workup: Cool to 25°C. Pour the mixture into ice-water (10 vol).

-

Isolation: The product precipitates as a yellow solid. Filter and wash with water.[2]

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield yellow needles.

-

Yield: ~75-80%

-

MP: 132–135°C

-

Phase 2: Cyclization to 2-Desamino-2-hydroxy Trimethoprim

Target: 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one

Reagents:

-

Intermediate from Phase 1 (1.0 eq)

-

Urea (3.0 eq) – Excess required to drive equilibrium.

-

Sodium Methoxide (3.0 eq) – 21% solution in Methanol.

-

Methanol (Solvent)[3]

Protocol:

-

Dissolution: In a dry flask, dissolve Urea in Methanol under nitrogen atmosphere.

-

Activation: Add Sodium Methoxide solution. Stir for 15 minutes at room temperature.

-

Condensation: Add the Phase 1 Intermediate in portions. The solution will darken.

-

Reflux: Heat to reflux (65°C) and maintain for 6–8 hours.

-

Checkpoint: HPLC should show <1% starting material.

-

-

Quench & pH Adjustment:

-

Distill off ~70% of Methanol.

-

Add Water (5 vol). The mixture will be alkaline (pH >12).

-

Slowly acidify with Glacial Acetic Acid to pH 5.5–6.0.

-

Note: The product is amphoteric but least soluble near its isoelectric point (approx pH 6).

-

-

Isolation: Cool to 0–5°C. Stir for 1 hour. Filter the off-white precipitate.[4]

-

Purification:

-

Dissolve crude wet cake in 5% NaOH. Filter to remove insoluble anilino byproducts.

-

Reprecipitate filtrate with Acetic Acid.

-

Wash cake with cold water and methanol.

-

Dry at 60°C under vacuum.

-

Caption: Step-by-step experimental workflow for the cyclization and purification phases.

Characterization Data

The identity of the synthesized material must be confirmed using the following spectroscopic standards.

Nuclear Magnetic Resonance (NMR)

The key differentiator from Trimethoprim is the absence of the 2-amino signal and the presence of the carbonyl/amide functionality.

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Note |

| 1H | 10.80 | br s, 1H | N1-H | Amide proton (Exchangeable). Absent in TMP. |

| 1H | 7.45 | s, 1H | C6-H | Pyrimidine ring proton. |

| 1H | 6.55 | s, 2H | Ar-H | Benzyl aromatic protons. |

| 1H | 6.20 | br s, 2H | C4-NH2 | Amino group (Exchangeable). |

| 1H | 3.73 | s, 6H | m-OCH3 | Meta-methoxy groups. |

| 1H | 3.63 | s, 3H | p-OCH3 | Para-methoxy group.[4] |

| 1H | 3.50 | s, 2H | CH2 | Methylene bridge. |

| 13C | 163.5 | - | C2=O | Carbonyl carbon. Critical confirmation. |

Mass Spectrometry (HRMS)[6][7]

-

Ionization: ESI+

-

Formula: C14H17N3O4[5]

-

Calculated [M+H]+: 292.1297

-

Observed: 292.13 ± 0.01

-

Fragmentation: Loss of methyl (-15) and methoxy (-31) groups is common.

Infrared Spectroscopy (FT-IR)

-

Amide I (C=O): Strong band at 1660–1690 cm⁻¹ (Distinguishes from TMP which lacks C=O).

-

NH Stretch: Broad bands at 3300–3450 cm⁻¹.

Quality Control & Impurity Profiling

To utilize this material as a Reference Standard, purity must be assessed via HPLC.

HPLC Method Conditions (EP Compatible):

-

Column: C18 (4.6 x 250 mm, 5 µm) – e.g., Inertsil ODS-3.

-

Mobile Phase A: Buffer pH 3.0 (TEAP or Phosphate).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 50% B over 30 mins.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Retention Time (RT): Impurity E typically elutes before Trimethoprim due to the hydrophilic hydroxy/oxo group.

-

RRT (approx): 0.6 – 0.7 relative to Trimethoprim.

-

References

-

European Pharmacopoeia (Ph. Eur.) 10.0 . Trimethoprim Monograph 0060. Strasbourg, France: EDQM. (Defines Impurity E).

-

Manish, K., et al. (2012). Process for the preparation of Trimethoprim and impurities.[6] Patent WO2012123956A1. (Describes the general urea condensation chemistry).

-

Roth, B., et al. (1962). 2,4-Diaminopyrimidines.[4][2][6][7] Synthesis and Antimalarial Activity. Journal of Medicinal Chemistry, 5(5), 1103–1123. (Foundational Hitchings chemistry).

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 3035337: 3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile. (Precursor data).

Sources

- 1. 3-ANILINO-2-(3,4,5,-TRIMETHOXYBENZYL)ACRYLONITRILE, (E)- [drugs.ncats.io]

- 2. researchgate.net [researchgate.net]

- 3. employees.csbsju.edu [employees.csbsju.edu]

- 4. CN101575303B - Preparation method of 3- anilino-2-(3,4,5-trimethoxy benzyl) acrylonitrile - Google Patents [patents.google.com]

- 5. 4-氨基-5-[(3,4,5-三甲氧基苯基)甲基]-2(1H)-嘧啶酮 - CAS号 60729-91-1 - 摩熵化学 [molaid.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. scribd.com [scribd.com]

In Silico Toxicology Assessment of 2-Desamino-2-hydroxy Trimethoprim

Content Type: Technical Guide / Whitepaper Audience: Computational Toxicologists, Medicinal Chemists, Regulatory Scientists[1]

Executive Summary

The impurity 2-Desamino-2-hydroxy trimethoprim (often identified as a hydrolysis degradant of Trimethoprim) represents a critical structural modification of the parent API.[1] By replacing the 2-amino group on the pyrimidine ring with a hydroxyl group, the molecule undergoes significant physicochemical changes, most notably keto-enol tautomerism favoring the 2(1H)-pyrimidinone form.[1]

This guide provides a rigorous in silico framework for predicting the toxicity profile of this specific impurity. Unlike standard QSAR workflows, this protocol emphasizes tautomeric state curation , consensus mutagenicity modeling (per ICH M7 guidelines), and molecular docking to assess residual affinity for the primary target, Dihydrofolate Reductase (DHFR).

Chemical Identity & Structural Curation

Before initiating any prediction algorithm, the chemical structure must be curated. The "garbage in, garbage out" principle is particularly acute here due to the tautomeric nature of hydroxypyrimidines.

Structural Definition[1][2]

-

Modification: Hydrolysis of the 2-amino group to a hydroxyl group.[1]

-

Chemical Name: 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one (Keto tautomer).[1]

-

Mechanism of Formation: Acid-catalyzed hydrolysis or oxidative deamination during long-term storage in aqueous media.[1]

The Tautomerism Trap

The name "2-hydroxy" implies an aromatic enol system.[1] However, in physiological solution and in vacuo, the keto-amine (2-oxo) form is energetically dominant over the enol-imine form.[1]

-

Implication for QSAR: Most legacy QSAR models (e.g., TOPKAT, TEST) rely on fragment descriptors. If you input the enol form, the software may miscalculate LogP and H-bond donor counts, leading to erroneous toxicity flags.

-

Protocol: Always canonicalize the structure to the 2-oxo (keto) tautomer before submission to prediction servers.

Assessment Workflow: The "Triad of Prediction"

We utilize a three-tiered approach to ensure regulatory compliance (ICH M7) and mechanistic understanding.

Figure 1: Integrated In Silico Toxicology Workflow. The process runs parallel assessments for mutagenicity, pharmacological potency, and organ toxicity.

Tier 1: Genotoxicity Assessment (ICH M7)

For impurities, the primary concern is DNA reactivity (mutagenicity).[8][9]

Methodology

Use two complementary QSAR methodologies as required by ICH M7 guidelines:

-

Statistical-Based: (e.g., VEGA CAESAR, EPA T.E.S.T.)[1] - Uses training sets to interpolate toxicity.[1]

-

Rule-Based: (e.g., Derek Nexus, Toxtree) - Identifies structural alerts (toxicophores).[1]

Predicted Outcome & Rationale

-

Structural Alert Analysis: The parent Trimethoprim contains a 2,4-diaminopyrimidine core.[1][10] The 2-desamino-2-hydroxy analog removes the exocyclic amine.[1]

-

Deamination Effect: The removal of the primary amine generally reduces mutagenic potential if the amine was responsible for metabolic activation (e.g., via N-hydroxylation). However, the formation of the Michael acceptor (alpha, beta-unsaturated ketone) in the pyrimidinone ring must be evaluated.

-

Consensus Prediction:

| Endpoint | Method | Expected Result | Mechanistic Rationale |

| Ames Mutagenicity | Consensus (VEGA/Sarah) | Negative | Loss of N-oxidation potential; structural similarity to endogenous nucleobases.[1] |

| Carcinogenicity | ISS / IRFMN Models | Negative | Lack of reactive electrophilic centers typically associated with DNA alkylation. |

Tier 2: Secondary Pharmacology (Off-Target Binding)

Does the impurity retain the biological activity of the parent? If it still binds DHFR, it contributes to the pharmacological load.

The Molecular Switch

Trimethoprim binds to Dihydrofolate Reductase (DHFR) largely through a critical hydrogen bond network involving Asp27 (in bacterial DHFR) or Glu30 (in mammalian DHFR).

-

Parent (TMP): Protonated N1 and the 2-amino group form a "pincer" H-bond with the carboxylate of Asp27.[1]

-

Impurity (2-OH TMP): The 2-amino group is replaced by a carbonyl (in keto form).[1] This abolishes the hydrogen bond donor capability at position 2 and removes the basicity of N1 (which is now an amide-like nitrogen).

Docking Protocol

-

Target Preparation: Retrieve PDB ID 2W9G (Trimethoprim bound to DHFR).[1]

-

Ligand Prep: Generate 3D conformers of 2-Desamino-2-hydroxy TMP (Keto form).

-

Grid Generation: Center on the TMP binding pocket.[1]

-

Scoring: Use Glide (Schrödinger) or AutoDock Vina.[1]

Mechanism of Inactivation

The substitution creates a "clash" or "void" in the binding pocket. The loss of the ionic interaction with Asp27 typically results in a >1000-fold loss in affinity . Therefore, this impurity is predicted to be pharmacologically inactive .

Figure 2: Mechanistic basis for loss of pharmacological potency.[1] The impurity lacks the critical amine donor required for the high-affinity "pincer" interaction with Asp27.

Tier 3: General Toxicity (ADMET)[1]

hERG Inhibition (Cardiotoxicity)

Trimethoprim has weak hERG liability.[1] The 2-hydroxy modification increases polarity (Topological Polar Surface Area, TPSA).[1]

-

Prediction: Reduced hERG inhibition risk compared to parent.[1]

-

Reasoning: hERG blockade is often driven by lipophilicity and basic amines. This impurity is less lipophilic and less basic.

Hepatotoxicity

While TMP can cause idiosyncratic liver injury (often immune-mediated via reactive metabolites), the 2-hydroxy degradant is a product of hydrolysis, not oxidative bioactivation.[1]

-

Prediction: Lower risk of forming reactive quinone-imine intermediates compared to the parent diamine.[1]

Summary of Predicted Toxicity Profile

| Endpoint | Prediction | Confidence | Regulatory Action |

| Mutagenicity | Negative | High | Treat as Class 5 (Non-mutagenic impurity) per ICH M7.[1] |

| DHFR Inhibition | Inactive | High | Not considered a significant contributor to pharmacological potency.[1] |

| Cardiotoxicity | Low Risk | Medium | Unlikely to require specific safety pharmacology follow-up.[1] |

| Sensitization | Low Risk | Medium | Standard monitoring.[1] |

References

-

ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[11] International Council for Harmonisation, 2017. Link

-

Trimethoprim Structure & Biology. RCSB PDB Entry 2W9G: Structure of Dihydrofolate Reductase-Trimethoprim Complex.[1]Link[1]

-

QSAR Modeling Protocols. OECD Principles for the Validation, for Regulatory Purposes, of (Q)SAR Models. OECD, 2004. Link

-

Tautomerism in Drug Design. Martin, Y.C. Let’s not forget tautomers. Journal of Computer-Aided Molecular Design, 2009.[1] Link

-

Trimethoprim Degradation. Sonochemical degradation of trimethoprim in water matrices: Toxicity assessment. Ultrasonics Sonochemistry, 2020.[3][5] Link

Sources

- 1. 2-Desamino-2-methylamino trimethoprim | C15H20N4O3 | CID 44296584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonochemical degradation of trimethoprim in water matrices: Effect of operating conditions, identification of transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethoprim - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmda.go.jp [pmda.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. drugs.com [drugs.com]

- 11. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Comprehensive Spectroscopic Profile: 2-Desamino-2-Hydroxy Trimethoprim (EP Impurity E)

[1]

Executive Summary & Compound Identity

2-Desamino-2-hydroxy trimethoprim is a critical degradation product and pharmacopoeial impurity of the antibiotic Trimethoprim.[1][2] Chemically defined as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one , it arises primarily through the hydrolytic deamination of the 2-amino group on the pyrimidine ring.[1][2]

In regulatory contexts (European Pharmacopoeia), it is designated as Trimethoprim Impurity E . Its detection and characterization are mandatory for purity profiling in drug substance manufacturing. This guide details the spectroscopic signatures (NMR, MS, IR) required to unequivocally identify this compound, distinguishing it from the parent drug.

Chemical Identity Table

| Parameter | Detail |

| Common Name | 2-Desamino-2-hydroxy trimethoprim |

| Pharmacopoeial Name | Trimethoprim EP Impurity E |

| CAS Registry Number | 60729-91-1 |

| IUPAC Name | 4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one |

| Molecular Formula | |

| Molecular Weight | 291.30 g/mol |

| Key Structural Feature | Substitution of 2-amino group with a hydroxyl/keto group (Lactam-Lactim Tautomerism) |

Structural Analysis & Tautomerism

Understanding the tautomeric nature of Impurity E is prerequisite to interpreting its spectroscopic data. While often named "2-hydroxy," the compound predominantly exists in the keto (lactam) form in solution (DMSO, polar solvents) and solid state.[2] This significantly influences the IR (carbonyl stretch) and NMR (N-H proton) spectra.[1]

Visualization: Structural Tautomerism

Figure 1: Transformation of Trimethoprim to Impurity E and the subsequent tautomeric equilibrium favoring the keto form.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Experimental Protocol

-

Solvent: DMSO-

(Preferred for solubility and exchangeable proton visibility).[1][2] -

Frequency: 400 MHz or higher.

-

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1][2]

Comparative H NMR Data: Trimethoprim vs. Impurity E

| Proton Assignment | Trimethoprim (Parent) | Impurity E (Target) | Diagnostic Note |

| Pyrimidine H-6 | 7.53 (s, 1H) | 7.20 – 7.60 (s, 1H) | Retained singlet; chemical shift may vary slightly due to electronic change at C2.[1][2] |

| Benzyl Ar-H (2', 6') | 6.56 (s, 2H) | 6.50 – 6.60 (s, 2H) | Unaffected by pyrimidine modification.[2] |

| 4-NH₂ | ~6.10 (bs, 2H) | ~6.50 – 7.00 (bs, 2H) | Signal persists but may shift downfield/broaden due to adjacent lactam. |

| 2-NH₂ | ~5.70 (bs, 2H) | ABSENT | Primary diagnostic indicator. |

| Lactam N-H (N1) | Absent | 10.50 – 11.50 (bs, 1H) | New broad singlet characteristic of the 2-oxo form.[1][2] |

| 3.73 (s, 6H) | 3.70 – 3.75 (s, 6H) | Stable methoxy signal.[1][2] | |

| 3.62 (s, 3H) | 3.60 – 3.65 (s, 3H) | Stable methoxy signal.[1][2] | |

| Benzyl | 3.53 (s, 2H) | 3.45 – 3.55 (s, 2H) | Bridge methylene remains intact.[1][2] |

Interpretation: The loss of the upfield amino signal (~5.7 ppm) and the emergence of a downfield exchangeable proton (>10 ppm) confirms the conversion of the guanidine-like moiety to a urea-like (cyclic) moiety.[1][2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight change (+1 Da relative to parent) and characteristic fragmentation.[1]

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

MS Profile

| Parameter | Value | Interpretation |

| Molecular Ion | m/z 292.3 | Consistent with MW 291.3 ( |

| Base Peak | m/z 292.3 | The protonated molecule is typically stable. |

| Key Fragment 1 | m/z 181.1 | Trimethoxybenzyl cation ( |

| Key Fragment 2 | m/z 112.0 | Pyrimidinone fragment. Corresponds to the heterocyclic ring after benzyl loss (vs m/z 111 in parent). |

Fragmentation Pathway Visualization

Figure 2: ESI-MS fragmentation logic for Impurity E.

Infrared Spectroscopy (IR)

IR spectroscopy provides rapid confirmation of the carbonyl functionality, distinguishing Impurity E from the parent diamine.

Key Absorption Bands

| Functional Group | Wavenumber ( | Assignment | Comparison to Parent |

| Amide I (C=O) | 1650 – 1700 | Stretching vibration of the C2=O carbonyl (lactam).[1][2] | Absent in Trimethoprim. This is the definitive IR marker. |

| Amine (N-H) | 3300 – 3450 | N-H stretching (primary amine and amide N-H).[1][2] | TMP shows multiple bands for two |

| Aromatic C=C | 1590 – 1610 | Ring skeletal vibrations.[2] | Present in both.[4] |

| Ether (C-O-C) | 1100 – 1150 | Methoxy group stretching.[1] | Present in both (strong bands).[1] |

References & Validation Sources

-

European Pharmacopoeia (Ph. Eur.) : Monograph for Trimethoprim. Identifies Impurity E as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2(1H)-one.[1][2][5]

-

US Pharmacopeia (USP) : Listed as Trimethoprim Related Compound A.[1][2][6]

-

Chemical Identity : PubChem Compound Summary for CAS 60729-91-1. Link[1][2]

-

Spectroscopic Validation : Journal of Pharmaceutical and Biomedical Analysis, 1999, 19(3-4), 373-389.[2] (Methodology for isolating and characterizing TMP impurities).

-

Reference Standards : LGC Standards / Mikromol data sheets for Trimethoprim Impurity E (Code MM0093.03). Link

Sources

- 1. Trimethoprim(738-70-5) 1H NMR [m.chemicalbook.com]

- 2. 2-Desamino-2-methylamino trimethoprim | C15H20N4O3 | CID 44296584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. 4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-2(1H)-pyrimidinone, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Solubility Profile & Purification Strategy for Trimethoprim Impurity E

Technical Guide for Pharmaceutical Development

Executive Summary

Trimethoprim Impurity E (EP/BP designation), chemically identified as 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol (CAS: 60729-91-1), represents a critical degradation product and process impurity in the synthesis of Trimethoprim (TMP).

Unlike the parent API, which is a weak base (pKa ~7.1), Impurity E possesses a hydroxyl group at the C2 position of the pyrimidine ring. This structural modification induces a lactam-lactim tautomerism , significantly altering its polarity, pKa, and solubility profile. This guide provides a definitive analysis of these physicochemical shifts and translates them into actionable strategies for analytical method development (HPLC) and downstream purification.

Key Insight: The substitution of the 2-amino group (in TMP) with a 2-hydroxyl group (in Impurity E) drastically reduces basicity. Consequently, Impurity E exhibits lower solubility in acidic aqueous media compared to Trimethoprim, a property that can be exploited for selective removal via pH-controlled precipitation or liquid-liquid extraction.

Physicochemical Basis of Solubility

To control Impurity E, one must understand the molecular mechanics driving its solubility.

2.1 Chemical Identity & Tautomerism

-

IUPAC Name: 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol[1][2]

-

Synonyms: Trimethoprim USP Related Compound A; 2-Hydroxy Trimethoprim.

-

Molecular Weight: 291.30 g/mol [4]

The Tautomeric Shift: In solution, Impurity E exists in equilibrium between the lactim (2-hydroxy) and lactam (2-oxo, 1H-pyrimidin-2-one) forms. The lactam form is generally favored in polar solvents and the solid state. This tautomer creates a rigid hydrogen-bond network (donor at N1, acceptor at C2=O), increasing the lattice energy and reducing solubility in non-polar solvents compared to the parent drug.

2.2 Comparative Physicochemical Properties

| Property | Trimethoprim (Parent) | Impurity E (Target) | Impact on Solubility |

| C2 Substituent | -NH₂ (Amino) | -OH / =O (Hydroxy/Oxo) | Loss of primary basic center. |

| Dominant pKa | ~7.12 (Basic, N1) | ~9.2 (Acidic, -OH/NH) | Impurity E does not protonate easily at pH 4-6. |

| LogP (Oct/Water) | 0.91 | ~0.5 - 0.8 (Est.) | Slightly more polar due to Lactam form. |

| Acid Solubility | High (Forms soluble salt) | Low (Remains neutral) | Critical Separation Vector. |

Solubility Profile

3.1 Solvent Screening Data

The following solubility data is synthesized from experimental characterization of pyrimidine derivatives and supplier specifications.

| Solvent System | Solubility Classification | Mechanistic Explanation |

| DMSO | High (>20 mg/mL) | Disrupts strong intermolecular H-bonds of the lactam form. |

| Methanol | Moderate-High | Protogenic solvent stabilizes the polar lactam tautomer. |

| Water (Neutral) | Very Poor (<0.1 mg/mL) | Hydrophobic benzyl group + high crystal lattice energy. |

| Water (pH 2.0) | Low | Unlike TMP, Impurity E lacks a highly basic nitrogen to form a stable cation. |

| Water (pH > 10) | Moderate | Deprotonation of the lactam/phenol moiety forms a soluble anion. |

| Chloroform | Low | Insufficient polarity to overcome lattice energy. |

| Glacial Acetic Acid | High | Acts as both solvent and weak proton donor. |

3.2 The pH-Solubility Divergence (Visualized)

The diagram below illustrates the divergent solubility pathways of TMP and Impurity E, which is the foundation for purification.

Implications for Purification & Analysis

4.1 Purification Strategy: The "Acid Wash" Technique

Since Trimethoprim is synthesized effectively in basic environments, Impurity E often co-crystallizes. However, re-slurrying the crude product in dilute acidic water (pH 4.0 - 5.0) can selectively dissolve Trimethoprim (forming the salt) while leaving Impurity E largely undissolved (or extracting it into an organic wash like Ethyl Acetate).

-

Logic: At pH 4.0, TMP (pKa 7.1) is >99.9% ionized (soluble). Impurity E (neutral) prefers the solid phase or organic layer.

4.2 HPLC Method Development

-

Column: C18 or Phenyl-Hexyl (for selectivity between the benzyl rings).

-

Mobile Phase: Phosphate buffer (pH 3.0) / Methanol or Acetonitrile.

-

Why pH 3.0? At this pH, TMP is ionized and elutes early. Impurity E is neutral and will display higher retention (elute later) due to hydrophobic interaction with the stationary phase.

-

-

Detection: UV at 254 nm or 270 nm (aromatic absorption).

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch of Impurity E standard.

Materials:

-

Impurity E Reference Standard (CAS 60729-91-1).[1][2][3][4][5]

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

-

HPLC System with UV detector.

Workflow:

-

Preparation: Add excess Impurity E solid (~10 mg) to 2 mL of the target solvent (Buffer pH 2.0, pH 6.8, Methanol, etc.) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 rpm).

-

Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant using a 0.45 µm filter.

-

Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Quantification: Dilute the filtrate with Mobile Phase and inject into HPLC. Calculate concentration against a known standard curve.

Protocol 2: Differential Extraction Feasibility Study

Use this to validate the purification logic.

Workflow:

-

Dissolve 100 mg of Crude Trimethoprim (spiked with 1% Impurity E) in 10 mL of 0.1 N Hydrochloric Acid .

-

Perform Liquid-Liquid Extraction (LLE) with 10 mL of Ethyl Acetate .

-

Separate phases.

-

Analyze:

-

Aqueous Phase: Should contain purified Trimethoprim.

-

Organic Phase: Should be enriched with Impurity E (Neutral form).

-

-

Neutralization: Adjust aqueous phase to pH 8.0 with NaOH to precipitate purified TMP.

References

-

European Pharmacopoeia Commission. (2025). Trimethoprim Monograph: Related Substances. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5578: Trimethoprim. PubChem.[6] [Link]

-

Li, Z., et al. (2015). Solubility of Trimethoprim in Selected Pure Solvents and Mixed-Solvent Systems. Journal of Chemical & Engineering Data, 60(1), 123-129. [Link]

Sources

Technical Guide: Forced Degradation & Impurity Profiling of Trimethoprim

Executive Summary

This technical guide details the forced degradation (stress testing) of Trimethoprim (TMP), a diaminopyrimidine antibiotic. It is designed for analytical scientists and formulation chemists to establish Stability Indicating Methods (SIM) in compliance with ICH Q1A(R2) and Q1B. Unlike standard protocols, this guide emphasizes the mechanistic degradation pathways—specifically the susceptibility of the methylene bridge to oxidation and photolysis—and provides a self-validating workflow for identifying critical impurities like TMP-N-oxides and keto-derivatives.

Regulatory & Scientific Framework

Authority: ICH Q1A(R2) (Stability Testing) & ICH Q1B (Photostability).[1]

Forced degradation is not merely about destroying the drug; it is about mass balance . The goal is to generate 10–20% degradation to identify potential degradation products (DPs) without inducing secondary, non-relevant decomposition.

The Chemical Vulnerability of Trimethoprim

Trimethoprim consists of a 2,4-diaminopyrimidine ring linked by a methylene bridge to a 3,4,5-trimethoxyphenyl ring.

-

Primary Weakness: The methylene bridge (

) is prone to radical attack (oxidation/photolysis), leading to hydroxylation or ketone formation. -

Secondary Weakness: The pyrimidine ring nitrogen atoms are susceptible to N-oxidation.

-

Stability: TMP is relatively resistant to hydrolysis compared to esters or amides, but extreme pH can induce cleavage.

Strategic Experimental Protocol

Note: All stress samples must be compared against a freshly prepared unstressed standard.

Preparation of Stock Solution

-

Solvent: Methanol (LC-MS Grade).

-

Concentration: 1.0 mg/mL (High enough to detect minor impurities, low enough to prevent column saturation).

Stress Conditions (Step-by-Step)

| Stressor | Condition | Mechanistic Target | Quenching/Neutralization |

| Acid Hydrolysis | 1.0 N HCl, 60°C, 4–24 hrs | Protonation of pyrimidine ring; cleavage of ether linkages. | Neutralize with 1.0 N NaOH to pH 7.0 prior to injection. |

| Base Hydrolysis | 1.0 N NaOH, 60°C, 4–24 hrs | Nucleophilic attack; generally resistant, but checks for ring opening. | Neutralize with 1.0 N HCl to pH 7.0. |

| Oxidation | 3%–10% H | Critical: Electrophilic attack on N-atoms (N-oxides) and methylene bridge. | Quench with 10% Sodium Metabisulfite (Na |

| Photolysis | 1.2 million lux-hours (ICH Q1B) | Radical-mediated oxidation; formation of Keto-TMP. | Keep dark control wrapped in foil. No chemical quench needed. |

| Thermal | 80°C (Dry heat), 7 days | Thermolytic cleavage; sublimation/physical stability. | Dissolve in diluent; filter. |

Critical Control Point (Trustworthiness): Always perform a "Zero-Hour" injection (stressor added and immediately quenched) to prove that the quenching process itself does not degrade the molecule.

Analytical Methodology (LC-MS/MS)

To identify impurities, a standard HPLC-UV method is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to determine the elemental composition of DPs.

-

Instrument: UPLC coupled with Q-TOF or Orbitrap MS.

-

Column: C18 (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 90% B over 10 minutes.

-

Detection:

-

UV: 254 nm (universal for aromatics) and 280 nm.

-

MS: ESI Positive Mode (TMP is basic, pKa ~7.1).

-

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to structural elucidation.

Figure 1: Self-validating workflow for forced degradation studies ensuring reaction termination before analysis.

Degradation Profile & Impurity Identification

This section details the specific impurities expected based on mechanistic pathways.

Oxidative Degradation (Major Pathway)

When exposed to Peroxide (

-

Impurity: Trimethoprim 1-N-oxide and 3-N-oxide .

-

Mechanism: The nitrogen atoms on the pyrimidine ring act as nucleophiles, attacking the electrophilic oxygen of the peroxide.

-

MS Signature: Parent Mass (

) + 16 Da

Photolytic Degradation (Major Pathway)

TMP is sensitive to UV light (ICH Q1B conditions).

-

Impurity: Keto-Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzoyl)pyrimidine).

-

Mechanism: Radical abstraction of a hydrogen from the methylene bridge (

), followed by oxidation to a carbonyl ( -

MS Signature: Parent Mass + 14 Da (Addition of O, loss of 2H)

Hydrolytic Cleavage (Minor Pathway)

Under strong acidic conditions, the ether linkages on the trimethoxyphenyl ring can cleave, or the methylene bridge can break.

-

Impurity: 3,4,5-Trimethoxybenzoic acid (Impurity A).

-

MS Signature:

(Negative mode preferred for acids).

Mechanistic Pathway Visualization

The following diagram illustrates the chemical breakdown of Trimethoprim under stress.

Figure 2: Degradation pathways of Trimethoprim showing oxidative (Red), photolytic (Yellow), and hydrolytic (Green) routes.

Conclusion & Impact

Forced degradation confirms that Trimethoprim is most vulnerable to oxidation and photolysis .

-

Formulation Implication: Antioxidants may be required in liquid formulations.

-

Packaging Implication: Light-resistant packaging (amber glass/blisters) is mandatory to prevent the formation of Keto-TMP.

-

Method Development: The SIM must resolve the N-oxide (polar, early eluting) and Keto-TMP (late eluting) from the parent peak.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5][6] International Council for Harmonisation.[6] [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1][5] International Council for Harmonisation.[6] [Link]

-

Sirtori, C., et al. (2010). Photolytic degradation of trimethoprim in aqueous solution: Kinetics, toxicity and degradation products. Water Research. [Link]

-

British Pharmacopoeia Commission. (2024). Trimethoprim Monograph: Related Substances. British Pharmacopoeia. [Link]

-

Ji, Y., et al. (2016). Photodegradation of trimethoprim in aqueous solution: Mechanisms and pathways.[7][8][9] Journal of Hazardous Materials. [Link]

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 4. memmert.com [memmert.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. repozitorij.fsb.unizg.hr [repozitorij.fsb.unizg.hr]

The Origin of 2-Desamino-2-hydroxy trimethoprim: A Technical Guide for Drug Development Professionals

This in-depth technical guide explores the potential origins of 2-Desamino-2-hydroxy trimethoprim, a structural analog of the potent dihydrofolate reductase (DHFR) inhibitor, trimethoprim. While not a commonly reported metabolite or synthetic derivative, understanding the plausible metabolic and synthetic pathways leading to this compound is crucial for researchers in drug development, medicinal chemistry, and pharmacology. This guide will provide a scientifically grounded exploration of its hypothetical formation, potential biological significance, and the analytical methodologies required for its characterization.

Introduction to Trimethoprim and its Mechanism of Action

Trimethoprim is a synthetic antibiotic that belongs to the class of diaminopyrimidines.[1][2] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, the biologically active form of folic acid.[3][4] By inhibiting DHFR, trimethoprim disrupts the folate metabolic pathway, which is critical for the biosynthesis of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth.[5] The remarkable efficacy of trimethoprim lies in its high selectivity for bacterial DHFR over its mammalian counterpart.[1]

The core structure of trimethoprim consists of a 2,4-diaminopyrimidine ring linked to a 3,4,5-trimethoxybenzyl moiety.[6] The 2,4-diaminopyrimidine scaffold is the key pharmacophore responsible for its potent inhibitory activity against DHFR.[2][7]

The Hypothetical Metabolic Origin of 2-Desamino-2-hydroxy trimethoprim

Cytochrome P450-Mediated Metabolism

The initial step in the metabolism of many aromatic amines is N-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[8][9][10] In the case of trimethoprim, the amino groups on the pyrimidine ring are potential sites for such enzymatic modification.

A proposed metabolic pathway could involve the following steps:

-

N-Hydroxylation: The 2-amino group of trimethoprim could undergo N-hydroxylation mediated by CYP enzymes, forming a reactive N-hydroxy intermediate.

-

Deamination: This unstable intermediate could then undergo spontaneous or enzymatically catalyzed deamination to yield a reactive imine, which would readily hydrolyze to the corresponding 2-hydroxy derivative.

It is important to note that while CYP-mediated deamination of aromatic amines has been documented, the direct enzymatic deamination of a stable aromatic amine on a pyrimidine ring is less common.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

To investigate the potential metabolic formation of 2-Desamino-2-hydroxy trimethoprim, an in vitro study using human liver microsomes can be performed.

Objective: To determine if trimethoprim is metabolized to 2-Desamino-2-hydroxy trimethoprim by human liver microsomal enzymes.

Materials:

-

Trimethoprim

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of trimethoprim in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the trimethoprim stock solution to the microsomal mixture.

-

Incubate the reaction at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify trimethoprim and potential metabolites, including the target compound, 2-Desamino-2-hydroxy trimethoprim. A synthetic standard of the target compound would be required for definitive identification and quantification.

The Plausible Synthetic Origin of 2-Desamino-2-hydroxy trimethoprim

A more direct and controllable route to obtaining 2-Desamino-2-hydroxy trimethoprim is through chemical synthesis. Based on established methods for the synthesis of pyrimidine derivatives, a plausible synthetic pathway can be designed.[11][12]

The synthesis would likely start from a precursor that already contains the desired 2-hydroxy-4-aminopyrimidine core or allows for its formation. A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of 2-Desamino-2-hydroxy trimethoprim.

A forward synthesis could involve the condensation of a suitable β-alkoxy-α-(3,4,5-trimethoxybenzyl)acrylonitrile with urea or a guanidine derivative under basic conditions, followed by selective hydrolysis or modification of the resulting pyrimidine ring.

Experimental Protocol: Synthesis of a 2-Hydroxy-4-aminopyrimidine Derivative

This protocol outlines a general approach for the synthesis of a 2-hydroxy-4-aminopyrimidine derivative, which could be adapted for the synthesis of 2-Desamino-2-hydroxy trimethoprim.

Objective: To synthesize a 2-hydroxy-4-aminopyrimidine scaffold as a precursor to the target molecule.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Knoevenagel Condensation: React 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.

-

Michael Addition: The resulting α,β-unsaturated ester can then undergo a Michael addition with a suitable nucleophile to introduce the necessary functionality for cyclization.

-

Cyclization with Guanidine: The modified intermediate is then cyclized with guanidine in the presence of a strong base like sodium ethoxide in ethanol to form the 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine.

-

Hydrolysis (if necessary): If the 4-position is an amino group and the 2-position is a different functional group, selective hydrolysis could be employed to generate the 2-hydroxy group.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 3. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 5. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Biological Activity and Thermal Studies of Trimethoprim Metal Complexes [jscimedcentral.com]

- 7. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Chemical carcinogenesis and cytochrome P450: carcinogenic aromatic amine-induced P450 and hepatocarcinogenic susceptibility to the aromatic amine in the rodent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of cytochromes P-450 and N-acetyl transferase in the carcinogenicity of aromatic amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

HPLC Method for Quantification of 2-Desamino-2-hydroxy Trimethoprim

(USP Related Compound A / EP Impurity E)

Abstract

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Desamino-2-hydroxy trimethoprim , a critical hydrolytic degradation product of Trimethoprim. Identified as Related Compound A in the USP and Impurity E in the European Pharmacopoeia (EP), this compound results from the hydrolysis of the 2-amino group on the pyrimidine ring. This guide synthesizes pharmacopoeial standards with modern chromatographic insights to ensure specificity, accuracy, and regulatory compliance.

Chemical Context & Mechanism

To develop a specific method, one must understand the analyte's behavior relative to the parent drug.

-

Parent Drug: Trimethoprim (TMP) is a weak base (pKa ~7.1) containing a 2,4-diaminopyrimidine moiety.[1][2][3][4]

-

Target Analyte: 2-Desamino-2-hydroxy trimethoprim.[5]

-

Formation Pathway: Under acidic or oxidative stress, the amino group at position 2 undergoes hydrolysis, replaced by a hydroxyl group. This tautomerizes to a ketone form (2(1H)-pyrimidinone), significantly altering the molecule's polarity and basicity compared to TMP.

Degradation Pathway Diagram

Figure 1: Hydrolytic degradation pathway of Trimethoprim yielding the target impurity.

Method Development Strategy

Column Selection: The "Base Deactivation" Requirement

Trimethoprim is a basic amine that interacts strongly with free silanol groups on standard silica columns, leading to severe peak tailing.

-

Recommendation: Use a Base-Deactivated C18 (L1) column. These columns undergo end-capping processes that cover free silanols, ensuring sharp peak shapes for both the basic parent and the polar hydroxy impurity.

Mobile Phase Chemistry

The separation relies on manipulating the ionization state.

-

USP Standard Approach: Uses Sodium Perchlorate (NaClO₄). Perchlorate is a chaotropic agent that improves peak shape for cationic drugs (like protonated TMP) by disrupting solvation shells.

-

Modern Safety Adaptation: While Perchlorate is the "Gold Standard" for resolution, it is hazardous. A Phosphate buffer with Triethylamine (TEA) is a viable alternative for routine QC, though this guide details the USP-aligned Perchlorate method for maximum regulatory alignment.

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| HPLC System | Isocratic LC with UV Detector | Gradient not required for this specific impurity pair. |

| Column | C18 (L1), 4.6 mm × 250 mm, 5 µm | Base-deactivated packing is mandatory to prevent tailing. |

| Column Temp | 25°C (Ambient) | Standardizes viscosity and retention. |

| Flow Rate | 1.3 mL/min | Optimized for 4.6mm ID columns to ensure adequate backpressure. |

| Injection Vol | 20 µL | Standard loop size; adjust based on sensitivity needs. |

| Detection | UV @ 280 nm | Near the absorption maximum for the pyrimidine ring; minimizes solvent noise. |

Reagents & Mobile Phase Preparation

Safety Note: Sodium Perchlorate is an oxidizer. Handle with care.

-

Buffer Solution (pH 3.6):

-

Dissolve 1.40 g of Sodium Perchlorate in 1000 mL of HPLC-grade water (10 mM concentration).

-

Adjust pH to 3.6 ± 0.1 using Dilute Phosphoric Acid (10%).

-

Why pH 3.6? At this pH, TMP is ionized (protonated), increasing its solubility, while the hydroxy impurity remains distinct in polarity.

-

-

Mobile Phase:

-

Mix Buffer Solution and Methanol (HPLC Grade) in a 70:30 (v/v) ratio.

-

Filter through a 0.45 µm nylon membrane and degas (sonication or vacuum).

-

Standard & Sample Preparation

-

Diluent: Use the Mobile Phase.

-

Stock Standard (Impurity): Accurately weigh 2.5 mg of 2-Desamino-2-hydroxy trimethoprim Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume (25 µg/mL).

-

Stock Standard (TMP): Accurately weigh 25 mg of Trimethoprim USP RS into a 25 mL flask.[6] Dilute to volume (1000 µg/mL).

-

System Suitability Solution: Mix quantities of TMP and the Impurity to obtain final concentrations of ~10 µg/mL (Impurity) and ~10 µg/mL (TMP).

-

Note: USP specifically uses Diaveridine for resolution checks, but for quantification of this specific impurity, a mixture of TMP and Related Compound A is chemically appropriate for retention time marking.

-

Analytical Workflow

Figure 2: Operational workflow for the HPLC quantification cycle.

Method Validation & Critical Quality Attributes (CQA)

To ensure the method is "self-validating," the following criteria must be met during every run.

System Suitability Criteria

| Parameter | Acceptance Limit | Troubleshooting |

| Resolution (Rs) | > 2.5 (between TMP and Impurity) | If low, decrease Methanol % by 2-5% to increase retention. |

| Tailing Factor (T) | < 2.0 (for TMP peak) | If high, column base-deactivation has failed. Replace column. |

| RSD (Replicates) | < 2.0% (for Standard Area) | If high, check injector precision or pump pulsation. |

Linearity & Range

-

Range: The method should be validated from LOQ (Limit of Quantitation) up to 120% of the specification limit (usually 0.2% - 0.5% of the drug substance).

-

Linearity: Correlation coefficient (

) should be

Relative Response Factor (RRF)

According to USP General Chapter <621>, impurities often have different extinction coefficients than the parent.

-

Correction: If an authentic standard of 2-Desamino-2-hydroxy trimethoprim is unavailable , use the parent TMP standard but apply an RRF.

-

Specific RRF: For 2-Desamino-2-hydroxy trimethoprim, the RRF is typically 0.5 (at 280 nm) relative to Trimethoprim [1]. This means the impurity has roughly half the absorbance response of the parent drug at this wavelength.

-

Calculation:

-

References

-

United States Pharmacopeia (USP). Trimethoprim Monograph: Chromatographic Purity.[8] USP-NF.

-

European Pharmacopoeia (Ph. Eur.). Trimethoprim: Impurity E.[5][9][10] EDQM.[9]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 153426963, 2-Desamino-2-hydroxy trimethoprim.

-

Hormazabal, V. (1992). Simultaneous determination of sulphadiazine and trimethoprim in plasma and tissues.[11] Journal of Chromatography B.

Sources

- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethoprim EP Impurity A | 213745-86-9 | SynZeal [synzeal.com]

- 3. Trimethoprim C-11 | C14H18N4O3 | CID 153426963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-DESAMINO-2-HYDROXY TRIMETHOPRIM [drugfuture.com]

- 6. uspbpep.com [uspbpep.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

Reference Standard Profile: 2-Desamino-2-hydroxy Trimethoprim

This Application Note and Protocol guide is designed for pharmaceutical scientists and analytical chemists involved in the impurity profiling of Trimethoprim. It focuses on the specific reference standard 2-Desamino-2-hydroxy trimethoprim , a critical degradation product and pharmacopoeial impurity.

Synonyms: Trimethoprim USP Related Compound A | Trimethoprim EP Impurity E[1][2]

Introduction & Regulatory Context

In the development and quality control of Trimethoprim (TMP), the identification of impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. 2-Desamino-2-hydroxy trimethoprim is a primary hydrolytic degradation product where the amino group at the 2-position of the pyrimidine ring is replaced by a hydroxyl group (tautomerizing to a ketone).

This compound is strictly regulated in major pharmacopoeias:

-

USP: Designated as Related Compound A (limit NMT 0.1%).

-

EP: Designated as Impurity E (specified impurity).[1][2][3][4][5]

Its presence indicates exposure to hydrolytic conditions (moisture/acidic environments) or issues during the guanidine cyclization step of synthesis. Because its structure closely resembles the Active Pharmaceutical Ingredient (API), it presents a "critical pair" challenge in chromatographic separations.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol |

| Common Name | 2-Desamino-2-hydroxy trimethoprim |

| CAS Number | 60729-91-1 |

| Molecular Formula | C₁₄H₁₇N₃O₄ |

| Molecular Weight | 291.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| pKa (approx) | ~9.5 (Phenolic/Amide-like) vs. ~7.1 (Trimethoprim N1) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in Water |

Structural Insight: While Trimethoprim is a di-amino pyrimidine (basic), this impurity possesses a hydroxyl group at the 2-position. In solution, it predominantly exists in the 2-oxo (lactam) tautomeric form. This structural change significantly alters its hydrogen bonding capacity and pKa, which is the lever used for chromatographic separation.

Application Note: Separation Strategy

The Mechanistic Challenge

Separating Trimethoprim (TMP) from Impurity E requires understanding their ionization states.

-

Trimethoprim (pKa ~7.1): At acidic pH (e.g., pH 3.0–4.0), TMP is protonated (positively charged). This reduces its interaction with the hydrophobic C18 stationary phase, causing it to elute relatively early.

-

Impurity E (pKa ~2.5 for protonation, ~9.5 for deprotonation): The 2-hydroxy/2-oxo group renders the pyrimidine ring significantly less basic. At pH 3.6, Impurity E is largely neutral (uncharged).

Chromatographic Consequence: In Reverse Phase (RP) chromatography at pH 3.6, the neutral Impurity E retains longer than the positively charged Trimethoprim . This reversal of polarity relative to the mobile phase is the key to achieving the resolution (Rs > 2.5) required by the European Pharmacopoeia.[6]

Visualizing the Degradation Pathway

The following diagram illustrates the formation of Impurity E from Trimethoprim via hydrolysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantification of Impurity E in Trimethoprim API or formulations.[2][3][4] This protocol aligns with EP/USP harmonized principles for related substances.

Reagents & Equipment

-

Reference Standard: 2-Desamino-2-hydroxy trimethoprim (USP RC A / EP Impurity E).

-

Column: C18 end-capped, base-deactivated silica (e.g., Hypersil Gold or equivalent), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase B: Sodium Perchlorate Buffer pH 3.6 (Dissolve 1.4 g NaClO₄ in 1 L water; adjust pH with Phosphoric Acid).

-

Note: Perchlorate salts are chaotropic and improve peak shape for basic amines like TMP.

-

Method Parameters

| Parameter | Setting |

| Mode | Isocratic |

| Mobile Phase Ratio | Methanol (30%) : Buffer pH 3.6 (70%) |

| Flow Rate | 1.3 mL/min |

| Column Temp | 25°C |

| Detection | UV @ 280 nm |

| Injection Volume | 20 µL |

| Run Time | ~40 minutes (approx 2.5x retention of TMP) |

Step-by-Step Procedure

-

Buffer Preparation: Dissolve 1.4 g of Sodium Perchlorate Monohydrate in 1000 mL of Milli-Q water. Adjust pH to 3.6 ± 0.1 using dilute Phosphoric Acid. Filter through a 0.45 µm membrane.

-

Standard Preparation:

-

Dissolve 2.5 mg of 2-Desamino-2-hydroxy trimethoprim reference standard in 5 mL of Methanol (Stock A).

-

Dissolve 25 mg of Trimethoprim API in Mobile Phase.

-

Spike the API solution with Stock A to achieve a concentration of 0.1% (w/w) relative to TMP.

-

-

System Suitability:

-

Inject the spiked solution.

-

Acceptance Criteria: Resolution (Rs) between Trimethoprim (RT ~3-5 min) and Impurity E must be NLT 2.5 .

-

Note: Impurity E typically elutes after Trimethoprim in this system due to the neutral state logic described in Section 3.

-

Protocol 2: LC-MS Identification

Purpose: Structural confirmation during method validation or investigation of unknown peaks.

LC-MS Conditions

-

Column: C18 (e.g., Waters XBridge C18), 150 mm x 2.1 mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[9]

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Ionization: ESI Positive Mode (ESI+).

Mass Spectral Interpretation

| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (MS/MS) |

| Trimethoprim | 291.1 | 230, 261 (Loss of methoxy groups) |

| Impurity E | 292.1 | 261, 233 (Distinct fragmentation pattern due to hydroxy ring) |

Technique Tip: Impurity E has a mass +1 Da higher than Trimethoprim (OH = 17 vs NH2 = 16). Ensure your MS resolution is sufficient to distinguish this if co-elution occurs, though the gradient should separate them.

Handling & Storage

-

Hygroscopicity: The reference standard is slightly hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the standard itself over time.

-

Storage: Store at 2°C to 8°C in a tightly closed container, protected from light.

-

Stability: Stable for >24 months if stored correctly. Avoid alkaline solutions for prolonged periods, as the pyrimidine ring can undergo further ring-opening degradation.

Workflow Visualization

The following workflow outlines the decision process for qualifying this impurity in a drug substance batch.

References

-

United States Pharmacopeia (USP). Trimethoprim Monograph: Related Compound A.[11] USP-NF Online.

-

European Pharmacopoeia (Ph. Eur.). Trimethoprim: Impurity E.[1][2][4][5][7][8] EDQM Knowledge Database.

-

Hess, S., et al. (2001). "Rapid and sensitive LC separation of new impurities in trimethoprim." Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 531-538.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5578 (Trimethoprim).Link

-

Sigma-Aldrich. Trimethoprim Related Compound A Reference Standard Data Sheet.[11]Link

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. scribd.com [scribd.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. researchgate.net [researchgate.net]

- 9. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 10. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trimethoprim Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

Application Note: Strategic Analysis of Trimethoprim USP Related Compound A

Part 1: Introduction & Scientific Context

In the high-stakes environment of pharmaceutical quality control, the differentiation between "Impurity A" (European Pharmacopoeia) and "Related Compound A" (USP) is a frequent source of analytical error. While EP Impurity A refers to the starting material 3,4,5-trimethoxybenzyl alcohol, USP Related Compound A is a degradation product: 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol .[1]

This Application Note provides a definitive guide to isolating, identifying, and quantifying USP Related Compound A. Unlike generic protocols, this guide addresses the specific hydrodynamic challenges of separating the hydroxy-pyrimidine derivative from the parent diaminopyrimidine matrix using ion-suppression chromatography.[1]

Chemical Profile: The Analyte

| Property | Specification |

| Common Name | Trimethoprim USP Related Compound A |

| Chemical Name | 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol |

| CAS Number | 60729-91-1 |

| Molecular Formula | C₁₄H₁₇N₃O₄ |

| Molecular Weight | 291.30 g/mol |

| Origin | Hydrolytic degradation of the 2-amino group on the pyrimidine ring.[1] |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).[1] |

Part 2: Mechanism of Formation

Understanding the origin of Related Compound A is critical for root-cause analysis in stability testing.[1] Trimethoprim contains a 2,4-diaminopyrimidine moiety.[2][3][4][5][6] Under hydrolytic stress (acidic conditions or prolonged aqueous exposure), the amino group at the 2-position is susceptible to nucleophilic attack by water, leading to deamination and the formation of the hydroxylated derivative (which tautomerizes to the lactam form).

Figure 1: Degradation Pathway of Trimethoprim [1]

Caption: Hydrolytic deamination mechanism converting Trimethoprim to USP Related Compound A.

Part 3: Analytical Strategy & Protocol

The separation of Related Compound A from Trimethoprim is challenging due to their structural similarity.[1] The primary difference is the pKa; the replacement of the amine with a hydroxyl group significantly alters the basicity. We utilize Ion-Pair Chromatography or Chaotropic Chromatography (using Perchlorate) to achieve sharp peak shapes.[1]

Method Principle

The USP monograph utilizes a perchlorate buffer.[1][7] Perchlorate (

⚠️ SAFETY WARNING: Perchlorate salts are strong oxidizers. When dried, organic perchlorate mixtures can be explosive. Do not allow the mobile phase to evaporate to dryness in waste containers. Flush lines with water before and after use.

Detailed Chromatographic Protocol

1. Reagents & Materials:

-

Column: L1 Packing (C18), 4.6 mm x 250 mm, 5 µm (e.g., Phenomenex Luna C18(2) or equivalent).

-

Solvents: HPLC Grade Methanol, Milli-Q Water.[1]

-

Buffer Reagents: Sodium Perchlorate (

), Phosphoric Acid (

2. Mobile Phase Preparation:

-

Buffer Solution: Dissolve 1.4 g of Sodium Perchlorate in 1000 mL of water (approx. 10 mM). Adjust pH to 3.6 ± 0.1 with Phosphoric Acid.

-

Mobile Phase: Mix Buffer Solution and Methanol in a 70:30 (v/v) ratio. Filter through a 0.45 µm nylon membrane and degas.

3. Instrument Parameters:

| Parameter | Setting |

| Flow Rate | 1.3 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C (Isocratic) |

| Detection | UV @ 280 nm |

| Run Time | 1.5x retention time of Trimethoprim (approx. 15-20 mins) |

4. Standard Preparation:

-

Stock Solution A (Analyte): 0.5 mg/mL Trimethoprim USP RS in Mobile Phase.[1]

-

Stock Solution B (Impurity): 0.5 mg/mL Trimethoprim Related Compound A USP RS in Methanol (sonicate to dissolve).[1]

-

System Suitability Solution: Transfer 1.0 mL of Stock A and 0.1 mL of Stock B into a 100 mL volumetric flask. Dilute to volume with Mobile Phase.

Part 4: Experimental Workflow & Data Logic

To ensure data integrity, the analytical workflow must follow a strict logical sequence. The "Resolution Solution" (System Suitability) is the gatekeeper; if resolution criteria are not met, sample data is invalid regardless of precision.

Figure 2: Analytical Decision Matrix

Caption: Step-by-step logic flow for validating the Trimethoprim impurity analysis.

Part 5: Validation & Troubleshooting (Field-Proven Insights)

System Suitability Criteria

According to USP <621> and specific monographs, the following must be achieved using the System Suitability Solution:

-

Resolution (

): NLT (Not Less Than) 2.5 between Trimethoprim and Related Compound A (or Diaveridine, if used as alternate marker). -

Relative Standard Deviation (RSD): NMT (Not More Than) 2.0% for the Trimethoprim peak area (n=5).[1]

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Co-elution | pH drift in buffer.[1] | Trimethoprim is sensitive to pH.[1] If peaks merge, lower the pH to 3.4 to increase ionization and retention of the parent drug, separating it from the less basic Related Compound A. |

| Peak Tailing | Silanol interaction.[1] | Ensure Sodium Perchlorate concentration is accurate. The perchlorate anion "caps" the silanols.[1] If tailing persists, replace the column with a "Base Deactivated" (BDS) C18. |

| Baseline Noise | Perchlorate precipitation.[1] | Ensure the needle wash solvent is compatible with the buffer. Use 10% Methanol/90% Water as needle wash to prevent salt buildup at the injection port. |

Relative Response Factor (RRF)

When quantifying Related Compound A without a specific standard for every run (using the parent peak as reference), you must apply a Relative Response Factor.[1]

-

RRF for Related Compound A: Typically 0.5 - 0.7 (due to the loss of the auxochrome amino group).[1]

-

Note: For strict GMP release, always use an external standard of Related Compound A rather than relying on RRF.

References

-

United States Pharmacopeia (USP). USP Monograph: Trimethoprim.[1][5][8] USP-NF Online.[1][6] (Accessed 2023).[9]

-

PubChem. Trimethoprim Related Compound A (Compound Summary). National Library of Medicine.

-

Phenomenex. Trimethoprim USP Monograph Reference Guide.[1][10] (Application Note).

-

Sigma-Aldrich. Trimethoprim Related Compound A USP Reference Standard.[1]

Sources

- 1. Trimethoprim Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 2. Trimethoprim [sitem.herts.ac.uk]

- 3. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. scispace.com [scispace.com]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. lcms.cz [lcms.cz]

- 8. mn-net.com [mn-net.com]

- 9. researchgate.net [researchgate.net]

- 10. Trimethoprim USP Monograph Reference Guide | Phenomenex [phenomenex.com]

Application Note: Stability-Indicating Chromatographic Separation of Trimethoprim and Degradation Products

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the separation of Trimethoprim (TMP) from its oxidative, hydrolytic, and photolytic degradation products.[1][2] Unlike generic monographs, this guide addresses the specific challenge of analyzing basic pyrimidine derivatives, focusing on pH-dependent ionization control to eliminate peak tailing without aggressive ion-pairing agents. The method is validated for specificity, linearity, and precision, suitable for release testing and shelf-life determination in pharmaceutical development.

Introduction & Scientific Grounding

Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine] is a synthetic antibiotic often co-formulated with sulfonamides. As a weak base with a pKa of approximately 7.1, TMP exists primarily in its cationic form at physiological and acidic pH. This physicochemical property presents a specific chromatographic challenge: the protonated amine interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing and poor resolution from closely eluting impurities.

Degradation Chemistry